3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential as CDK2 inhibitors, which are appealing targets for cancer treatment .
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The growth of examined cell lines was significantly inhibited by most of the prepared compounds .Molecular Structure Analysis
The molecular structure of similar compounds like 1H-Pyrazolo[3,4-d]pyrimidin-4-amine has been studied . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the formation of similar compounds include the Suzuki-Miyaura cross-coupling reaction and the formation of the pyrimidine-ring system .Scientific Research Applications
Cancer Research: BTK Inhibitors
Pyrido[2,3-d]pyrimidin derivatives have been studied for their role as inhibitors of Bruton’s tyrosine kinase (BTK), which is significant in the treatment of B-cell malignancies and autoimmune diseases . The presence of the amino group and the fluorophenyl ring in the compound could potentially enhance its activity as a BTK inhibitor, providing a pathway for the development of new anticancer drugs.
Antiviral Agents
Compounds with pyrimidine scaffolds have shown promise as antiviral agents. The structural features of 3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one suggest it could be effective against a range of RNA and DNA viruses, potentially offering a new avenue for antiviral drug development .
Antitubercular Activity
The introduction of halogen atoms on phenyl rings has been associated with antitubercular activity. Given the fluorine atom on the phenyl ring of this compound, it may be a candidate for further study in the context of tuberculosis treatment .
Mitochondrial Dysfunction
Compounds similar to 3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one have been shown to disrupt mitochondrial membrane potential and increase reactive oxygen species levels in a dose-dependent manner, indicating potential use in studies of mitochondrial dysfunction .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant antimycobacterial activity against mycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the growth of certain cell lines .
Biochemical Pathways
Similar compounds have been found to inhibit cdk2/cyclin a2, which plays a crucial role in cell proliferation .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been found to significantly inhibit the growth of certain cell lines .
Action Environment
The synthesis of similar compounds has been reported to be influenced by temperature .
Future Directions
properties
IUPAC Name |
3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c1-8-18-13-10(3-2-6-17-13)14(20)19(8)9-4-5-12(16)11(15)7-9/h2-7H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZPXSVYTDCCKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.